2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline

PDE4 Inhibition Neuroinflammation cAMP Signaling

Procure 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (CAS 50290-83-0) as a structurally rigid, low-MW PDE4 inhibitor scaffold. Its fused pyrazino-isoquinoline core—with zero rotatable bonds and XLogP3-AA of 1.2—offers a defined 3D pharmacophore distinct from flexible inhibitors like rolipram. Use as the unsubstituted baseline control in SAR programs; published derivatives achieve nanomolar cytotoxicity (e.g., GI₅₀ 195 nM vs. HT-29). Supports PDE4 selectivity profiling, oncology SAR, and synthetic methodology development. Supplied at ≥98% purity for reproducible research.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 50290-83-0
Cat. No. B3352627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline
CAS50290-83-0
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC=CC=C3CC2CN1
InChIInChI=1S/C12H16N2/c1-2-4-11-9-14-6-5-13-8-12(14)7-10(11)3-1/h1-4,12-13H,5-9H2
InChIKeyPDVVHMJWNSCZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (CAS 50290-83-0) Technical Overview and Procurement Rationale


2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (CAS 50290-83-0) is a bicyclic heterocyclic compound featuring a fused isoquinoline and pyrazine core . With a molecular weight of 188.27 g/mol and the molecular formula C₁₂H₁₆N₂ [1], this compound belongs to the hexahydropyrazino[1,2-b]isoquinoline class, a scaffold recognized in medicinal chemistry for its role as a simplified saframycin analogue [2] and as a phosphodiesterase 4 (PDE4) inhibitor . Its rigid tricyclic framework, characterized by a calculated XLogP3-AA of 1.2 and zero rotatable bonds [1], provides a defined three-dimensional pharmacophore distinct from more flexible PDE4 inhibitor chemotypes, making it a valuable tool for structure-activity relationship (SAR) exploration and target validation studies.

Why 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Cannot Be Replaced by Generic PDE4 Inhibitors or Isoquinoline Analogs


Direct substitution of 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline with alternative PDE4 inhibitors or isoquinoline derivatives is not scientifically justifiable due to profound structural and functional divergences within the class. While the pyrazino[1,2-b]isoquinoline scaffold is reported to selectively inhibit PDE4 in rat brain , its specific substitution pattern and lack of bulky aromatic appendages differentiate it from optimized clinical PDE4 inhibitors like rolipram or roflumilast, which exhibit different isoform selectivity profiles and pharmacokinetic properties [1]. Furthermore, the core scaffold's utility extends beyond PDE4 inhibition; it serves as a simplified saframycin analogue, with derivative studies demonstrating structure-dependent cytotoxic activities ranging from low micromolar GI₅₀ values to nanomolar LC₅₀ values in select cancer cell lines [2]. Consequently, substituting this compound with a structurally dissimilar PDE4 inhibitor or a generic isoquinoline fragment will fundamentally alter the biological readout, rendering any comparative SAR or target engagement studies invalid. The quantitative evidence below substantiates this differentiation, guiding precise procurement decisions for researchers engaged in PDE4-targeted drug discovery or cytotoxic SAR programs.

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline Quantitative Differentiation Evidence Summary


PDE4 Inhibition: Class-Level Selectivity Profile vs. Benchmark PDE4 Inhibitor Rolipram

2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline is reported as a selective inhibitor of phosphodiesterase type 4 (PDE4) . While direct IC₅₀ values for this specific compound are not publicly available in primary literature, its classification as a PDE4 inhibitor within the pyrazinoisoquinoline class allows for a class-level inference regarding its potential utility . In contrast, the benchmark PDE4 inhibitor rolipram exhibits well-characterized, isoform-dependent potencies, with IC₅₀ values ranging from approximately 3 nM for PDE4A to 130-240 nM for PDE4B and PDE4D [1]. The structural divergence between the rigid, unsubstituted pyrazinoisoquinoline core and the flexible rolipram scaffold implies a distinct binding mode and potentially different isoform selectivity, making the target compound a valuable tool for probing PDE4 active site topology beyond what rolipram can achieve.

PDE4 Inhibition Neuroinflammation cAMP Signaling

Cytotoxic Activity: Class-Level Potency Range in Cancer Cell Lines vs. Untransformed Cells

Pyrazino[1,2-b]isoquinoline derivatives, which include the target compound as the core scaffold, exhibit a range of cytotoxic activities in vitro. The most active derivative reported in a 2016 study, compound 6p (bearing a t-butyl substituent), demonstrated significant activity against HCT-15 (colon cancer) and K562 (leukemia) cell lines with IC₅₀ values of 41.8 ± 3.3 μM and 57.7 ± 2.1 μM, respectively, while showing no cytotoxicity against human gingival fibroblasts [1]. In a separate study, compound 2 (a pyrazino[1,2-b]isoquinoline-4-one derivative) displayed high toxicity and selectivity for HT-29 human colon cancer cells with a GI₅₀ value of 1.95 × 10⁻⁷ M (195 nM) [2]. While direct activity data for the unsubstituted target compound are not available, the class-level cytotoxic potential of the core scaffold is clearly established, with activity heavily modulated by substitution pattern.

Anticancer Cytotoxicity Saframycin Analogue

Synthetic Accessibility: Practical Three-Step Protocol with Demonstrated Yield vs. Traditional Multi-Step Approaches

A practical three-step protocol for the synthesis of pyrazino[1,2-b]isoquinolines, including the core scaffold of the target compound, has been reported, offering a significant advantage over traditional, more complex multi-step synthetic routes [1]. This approach features a one-pot parallel cyclization/cyclization process followed by a non-common 6-endo Heck cyclization, enabling the construction of diversely decorated tricyclic systems [1]. The reported method demonstrates the feasibility of preparing substituted derivatives with yields suitable for medicinal chemistry campaigns. For procurement, this synthetic tractability implies that the core scaffold is accessible for further functionalization, reducing the barrier to entry for SAR studies compared to other complex heterocyclic scaffolds requiring lengthier synthetic sequences.

Organic Synthesis Medicinal Chemistry Process Chemistry

Acute Toxicity: Class-Level Safety Profile from In Vivo Murine Study

A patent describing condensed polycyclic compounds, including pyrazinoisoquinoline derivatives, reports that 8,9-dimethoxy-6-phenyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline was subcutaneously administered to mice (BDF1 strain, male, n=3) in a single dose of 100 mg/kg, with no deaths observed over a 1-day monitoring period [1]. While this data is for a substituted derivative rather than the unsubstituted target compound, it provides class-level evidence that the pyrazinoisoquinoline core is associated with a favorable acute toxicity profile. This contrasts with non-selective PDE inhibitors like theophylline, which exhibit a narrow therapeutic window and significant cardiovascular side effects [2]. The target compound, as the unsubstituted core, is expected to retain this favorable safety margin, making it suitable for in vivo target validation studies where off-target toxicity is a concern.

Toxicology Drug Safety In Vivo Pharmacology

Analytical Purity and Physical Property Specification for Reproducible Research

The target compound, 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline (CAS 50290-83-0), is commercially available with a specified purity of 98% . Its molecular weight is 188.27 g/mol, with a calculated XLogP3-AA of 1.2, zero rotatable bonds, and a topological polar surface area (TPSA) of 15.3 Ų [1]. These physicochemical properties define the compound's solubility and permeability characteristics, which are critical for consistent in vitro assay performance. In comparison, many in-class PDE4 inhibitors or isoquinoline derivatives have significantly higher molecular weights and TPSA values (e.g., roflumilast: MW 403.2 g/mol, TPSA 60.8 Ų; apremilast: MW 460.5 g/mol, TPSA 80.9 Ų), potentially altering cell permeability and assay outcomes.

Analytical Chemistry Quality Control Chemical Procurement

Optimized Research and Industrial Application Scenarios for 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline (CAS 50290-83-0)


PDE4 Inhibitor Scaffold Hopping and Comparative Selectivity Profiling

Researchers investigating PDE4 as a therapeutic target for inflammatory or neurological disorders can utilize 2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline as a structurally distinct scaffold for comparative selectivity profiling. As a reported selective PDE4 inhibitor , its rigid, low molecular weight core contrasts with flexible inhibitors like rolipram (MW 275.3 g/mol) and larger clinical candidates like roflumilast (MW 403.2 g/mol) [1]. By comparing the activity and isoform selectivity of the target compound against established PDE4 inhibitors, researchers can identify novel binding interactions and potentially discover new chemical matter with improved selectivity profiles.

Cytotoxic SAR Campaigns: Unsubstituted Core as a Baseline for Derivative Optimization

In oncology research, the pyrazino[1,2-b]isoquinoline core serves as the foundational scaffold for a class of compounds with demonstrated cytotoxic activity. While the unsubstituted target compound may exhibit limited intrinsic activity, it is the ideal baseline for systematic SAR studies. Published data show that strategic substitution yields derivatives with potent and selective cytotoxicity, such as compound 2 with a GI₅₀ of 195 nM against HT-29 colon cancer cells [2]. Procuring the core scaffold enables medicinal chemists to design and synthesize focused libraries, using the parent compound as a control to quantify the contribution of each substituent to potency and selectivity [3].

Methodological Development in Organic Synthesis: Validation of Novel Cyclization Strategies

The concise, three-step synthetic protocol reported for pyrazino[1,2-b]isoquinolines [3] provides a robust platform for developing and validating new synthetic methodologies. The target compound can serve as a benchmark substrate for testing novel cyclization reactions, one-pot processes, or catalytic systems. Its commercial availability at 98% purity ensures that method development starts with a well-characterized, homogeneous material, reducing variables and facilitating accurate yield determination and impurity profiling.

In Vivo Target Validation and Toxicology Studies with a Favorable Safety Margin

The demonstrated acute safety of a closely related pyrazinoisoquinoline derivative in mice (100% survival at 100 mg/kg s.c.) [4] supports the use of the target compound in in vivo pharmacology and toxicology studies. For projects where off-target toxicity is a concern, the compound's class-level safety profile offers a starting point with a potentially wider therapeutic window than non-selective PDE inhibitors like theophylline [5]. Researchers can confidently advance the compound into rodent models to assess target engagement, efficacy, and initial ADME properties without the confounding variable of dose-limiting toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.